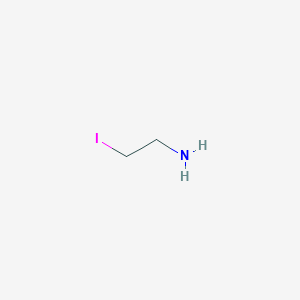2-Iodoethan-1-amine
CAS No.: 52689-15-3
Cat. No.: VC7978414
Molecular Formula: C2H6IN
Molecular Weight: 170.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52689-15-3 |
|---|---|
| Molecular Formula | C2H6IN |
| Molecular Weight | 170.98 g/mol |
| IUPAC Name | 2-iodoethanamine |
| Standard InChI | InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2 |
| Standard InChI Key | DIOZLZOUTWUWIQ-UHFFFAOYSA-N |
| SMILES | C(CI)N |
| Canonical SMILES | C(CI)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Formula
2-Iodoethan-1-amine (CAS 52689-15-3) is a two-carbon chain amine with an iodine atom substituted on the second carbon. Its molecular formula, C₂H₆IN, corresponds to a molecular weight of 170.98 g/mol . The structural formula, NH₂–CH₂–I, positions the amine group on the first carbon and the iodine atom on the adjacent carbon, creating a polarized structure that enhances electrophilicity at the β-position. This configuration facilitates nucleophilic attacks, particularly in SN2 reactions, where the iodide serves as a leaving group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆IN | |
| Molecular Weight | 170.98 g/mol | |
| Exact Mass | 170.95400 g/mol | |
| IUPAC Name | 2-iodoethanamine | |
| CAS Number | 52689-15-3 |
Nomenclature and Synonyms
The compound is systematically named 2-iodoethan-1-amine under IUPAC guidelines, though it is also referred to as 2-iodoethylamine or β-iodoethylamine in industrial contexts . Its hydroiodide salt (CAS 19874-84-1) is another commonly referenced derivative, formed via protonation of the amine group . Additional identifiers include DTXSID10536022 and the Nikkaji Number J2.494.174D, which catalog it in chemical databases.
Physicochemical Properties
Despite limited experimental data, computed properties reveal a LogP value of 1.08, indicating moderate lipophilicity . The polar surface area (PSA) of 26.02 Ų suggests significant hydrogen-bonding potential, consistent with primary amines . While boiling and melting points remain undocumented, its storage at 2–8°C implies stability under refrigeration . The compound’s density and solubility parameters are inferred from structural analogs, with expected solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 2-iodoethan-1-amine typically involves deprotection strategies for masked amine precursors. One validated method employs N-trityl-2-iodoethanamine, which undergoes deprotection using 1-hydroxybenzotriazole (HOBt) in trifluoroethanol. Alternatively, tert-butyl-2-iodoethyl-carbamate can be treated with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to yield the free amine. These routes emphasize the compound’s sensitivity to acidic conditions, necessitating pH-controlled environments.
A patent-derived approach (WO2017138838A1) outlines the synthesis of analogous arylcycloalkylamine derivatives, where brominated intermediates are aminated under mild conditions . While this method specifically uses 2-bromo-1-(1-phenylcyclopentyl)ethan-1-one, substituting bromine with iodine could adapt the protocol for 2-iodoethan-1-amine synthesis, leveraging iodine’s superior leaving-group ability .
Industrial Production Considerations
Scalable production requires addressing iodine’s high atomic weight and cost. Optimizing reaction stoichiometry to minimize excess reagents and implementing iodide recycling systems could enhance economic viability. Safety protocols must mitigate risks associated with hydroiodic acid byproducts, which are corrosive and require neutralization before disposal .
Reactivity and Functional Applications
Chemical Reactivity Profile
The iodine atom’s polarizability renders 2-iodoethan-1-amine highly reactive in nucleophilic substitutions. In aqueous environments, it undergoes hydrolysis to ethanolamine, releasing iodide ions. With alcohols, it forms ethoxylated derivatives, while reactions with secondary amines yield N,N-dialkylethylamines. Its electrophilic β-carbon also participates in cross-coupling reactions, such as Ullmann-type couplings, to form carbon-nitrogen bonds in heterocycles.
Applications in Organic Synthesis
As a bifunctional reagent, 2-iodoethan-1-amine serves as a linchpin in constructing nitrogen-containing heterocycles. For example, it facilitates the synthesis of aziridines via intramolecular cyclization under basic conditions. Additionally, its use in Gabriel syntheses provides a route to primary amines without over-alkylation byproducts.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use fume hood |
Comparative Analysis with Related Compounds
Structural Analogues in the Haloamine Family
Comparing 2-iodoethan-1-amine with related compounds highlights its unique reactivity:
| Compound | Structure | Key Differences |
|---|---|---|
| Ethylamine | H₂N–CH₂–CH₃ | Lacks halogen substitution |
| Iodoethane | CH₃–CH₂–I | No amine functionality |
| 2-Bromoethan-1-amine | H₂N–CH₂–Br | Lower leaving-group ability |
| 2-Chloroethan-1-amine | H₂N–CH₂–Cl | Higher electronegativity |
The iodine atom’s size and polarizability make 2-iodoethan-1-amine more reactive in SN2 reactions than its bromo or chloro counterparts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume